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Compound of Interest

Compound Name: 2-o-Tolyl-ethanesulfonyl chloride

CAS No.: 728919-61-7

Cat. No.: B1596737

Get Quote

Executive Summary
This guide provides a comprehensive structural analysis of 2-o-Tolyl-ethanesulfonyl chloride
(CAS: N/A for specific isomer, generic analogs ~594-44-5 context) using Carbon-13 Nuclear

Magnetic Resonance (

C NMR) spectroscopy. As a critical intermediate in the synthesis of sulfonamide-based
pharmacophores and sulfonyl-substituted imides, the purity and structural integrity of this
compound are paramount.

This document moves beyond basic spectral listing to explore the mechanistic causality of

chemical shifts, the hydrolytic instability inherent to sulfonyl chlorides, and the diagnostic

signals required for rigorous quality control.

Molecular Architecture & Numbering Strategy
Before analyzing the spectrum, we must establish a rigorous numbering system to correlate

signals with structural motifs.
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Compound: 2-(2-methylphenyl)ethanesulfonyl chloride Molecular Formula:

Key Functional Groups:

Sulfonyl Chloride (

): Strong electron-withdrawing group (EWG); highly reactive.

Ethyl Linker: Connects the aromatic ring to the reactive headgroup.

o-Tolyl Moiety: Aromatic ring with an ortho-methyl substituent, breaking symmetry and

creating distinct aromatic environments.

Figure 1: Structural connectivity and carbon numbering for NMR assignment.
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Experimental Protocol & Sample Integrity
Solvent Selection: The Hydrolysis Trap
The choice of solvent is not merely about solubility; it is a stability decision. Sulfonyl chlorides

are electrophiles prone to hydrolysis, converting to the corresponding sulfonic acid (

) and

.
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Recommended Solvent:Chloroform-d (

).

Rationale: It is aprotic and typically contains lower residual water than DMSO-

.

Pre-treatment: Store

over molecular sieves (3Å or 4Å) to ensure anhydrous conditions.

Avoid:DMSO-

(unless strictly anhydrous).

Risk:[1] DMSO is hygroscopic. Residual water will rapidly hydrolyze the

group, shifting the

-carbon signal upfield and leading to false characterization.

Acquisition Parameters
Concentration: ~20-50 mg in 0.6 mL solvent (13C is 1.1% natural abundance; higher

concentration improves S/N ratio).

Pulse Sequence: Standard proton-decoupled

C (e.g., zgpg30 on Bruker).

Relaxation Delay (D1): Set to

seconds to allow relaxation of quaternary carbons (C1, C2), ensuring they are visible.

Structural Elucidation: Chemical Shift Analysis
The

C NMR spectrum of 2-o-Tolyl-ethanesulfonyl chloride is defined by three distinct regions.
The values below are derived from chemometric increment analysis and standard reference
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data for sulfonyl chloride derivatives.

Data Summary Table

Carbon
Environment

Assignment

Predicted Shift
(

, ppm)

Multiplicity
(DEPT-135)

Mechanistic
Driver

Aliphatic Chain

-Methylene

C9 (

)
65.0 - 70.0 Negative (CH2)

Strong

Deshielding by

-Methylene

C8 (

)
28.0 - 32.0 Negative (CH2)

Benzylic position;

-effect of

Aromatic Ring

Ipso-Methyl C2 136.0 - 137.0 Quaternary

Ortho-

substitution

effect

Ipso-Ethyl C1 134.0 - 136.0 Quaternary Alkyl substitution

Ortho/Meta/Para C3, C4, C5, C6 126.0 - 131.0 Positive (CH)
Typical aromatic

range

Substituent

Methyl
C7 (

)
19.0 - 20.0 Positive (CH3)

Typical tolyl

methyl

Detailed Analysis
The Aliphatic "Fingerprint" (High Diagnostic Value)
The ethyl linker provides the most critical information regarding the functional group status.

The
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-Carbon (C9): This signal appears significantly downfield (65-70 ppm). The sulfonyl chloride
group is highly electronegative, pulling electron density and deshielding this nucleus.

Diagnostic Check: If this peak shifts upfield to ~50-55 ppm, hydrolysis has occurred. The

sulfonic acid/sulfonate species is less electron-withdrawing than the chlorosulfonyl group.

The

-Carbon (C8): Located around 29 ppm. This is a typical benzylic position, slightly influenced
by the distal sulfonyl group.

The Aromatic "Identity"
The ortho-tolyl group breaks the symmetry of the benzene ring. Unlike para-substituted

systems (which show 4 aromatic signals due to symmetry), the ortho-substitution results in 6

distinct aromatic carbon signals (plus the methyl).

Quaternary Carbons (C1, C2): These will appear in the 134-137 ppm range but will have

significantly lower intensity than the CH carbons due to the lack of Nuclear Overhauser

Effect (NOE) enhancement and longer relaxation times (

).

Methyl Group (C7): The methyl carbon attached to the ring is a standard reference point,

consistently appearing at ~19-20 ppm.

Quality Control & Impurity Profiling
In drug development, verifying the absence of the hydrolysis product (sulfonic acid) is critical.

The following logic flow ensures the material is suitable for downstream synthesis (e.g.,

sulfonamide formation).
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Figure 2: QC Decision Tree for Sulfonyl Chloride Purity.
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Troubleshooting Common Artifacts
Extra Peaks at ~50 ppm: Indicates hydrolysis to 2-o-tolyl-ethanesulfonic acid.

Triplet at 77.16 ppm: This is the

solvent residual. Do not confuse with sample peaks.
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Missing Quaternary Carbons: If C1 and C2 (134-137 ppm) are missing, the relaxation delay

(D1) was likely too short. Re-run with D1 = 3-5 seconds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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